molecular formula C18H16AuBrP+ B080104 BROMO(TRIPHENYLPHOSPHINE)GOLD (I) CAS No. 14243-65-3

BROMO(TRIPHENYLPHOSPHINE)GOLD (I)

Cat. No.: B080104
CAS No.: 14243-65-3
M. Wt: 540.2 g/mol
InChI Key: UIYUJCNGYSSFGP-UHFFFAOYSA-N
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Description

BROMO(TRIPHENYLPHOSPHINE)GOLD (I): is a coordination compound consisting of a gold(I) center bonded to a bromine atom and a triphenylphosphane ligand. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is C18H15AuBrP .

Preparation Methods

Synthetic Routes and Reaction Conditions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) can be synthesized through the reaction of gold(I) chloride with triphenylphosphane in the presence of a bromine source. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:

AuCl+P(C6H5)3+Br2AuBr(P(C6H5)3)+Cl2\text{AuCl} + \text{P(C}_6\text{H}_5)_3 + \text{Br}_2 \rightarrow \text{AuBr(P(C}_6\text{H}_5)_3) + \text{Cl}_2 AuCl+P(C6​H5​)3​+Br2​→AuBr(P(C6​H5​)3​)+Cl2​

Industrial Production Methods: Industrial production of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other ligands such as halides, phosphines, or nitrogen-containing ligands.

    Oxidation-Reduction Reactions: The gold(I) center can undergo oxidation to gold(III) or reduction to metallic gold under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

BROMO(TRIPHENYLPHOSPHINE)GOLD (I) has diverse applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) derivatives are explored for their therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) involves its interaction with molecular targets such as enzymes and receptors. The gold(I) center can coordinate with sulfur or nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The triphenylphosphane ligand enhances the compound’s stability and facilitates its interaction with biological targets .

Comparison with Similar Compounds

  • Chlorogold;triphenylphosphane
  • Iodogold;triphenylphosphane
  • Bromogold;diphenylphosphane

Comparison: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is unique due to its specific ligand environment and reactivity. Compared to Chlorogold;triphenylphosphane and Iodogold;triphenylphosphane, BROMO(TRIPHENYLPHOSPHINE)GOLD (I) exhibits different reactivity patterns and stability. The presence of the bromine atom influences the compound’s electronic properties and its interaction with other molecules .

Properties

CAS No.

14243-65-3

Molecular Formula

C18H16AuBrP+

Molecular Weight

540.2 g/mol

IUPAC Name

bromogold;triphenylphosphanium

InChI

InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;

InChI Key

UIYUJCNGYSSFGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au]

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Au]

14243-65-3

Pictograms

Irritant

Origin of Product

United States

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